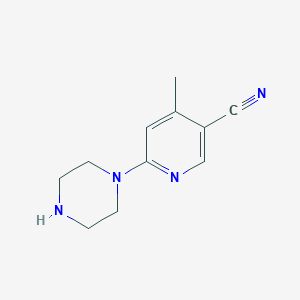

4-Methyl-6-(piperazin-1-yl)nicotinonitrile

CAS No.:

Cat. No.: VC15819764

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N4 |

|---|---|

| Molecular Weight | 202.26 g/mol |

| IUPAC Name | 4-methyl-6-piperazin-1-ylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C11H14N4/c1-9-6-11(14-8-10(9)7-12)15-4-2-13-3-5-15/h6,8,13H,2-5H2,1H3 |

| Standard InChI Key | OAOAHFDAFKFCIL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C#N)N2CCNCC2 |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name is 4-methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile, reflecting its pyridine backbone substituted at the 3-position with a nitrile group, at the 4-position with a methyl group, and at the 6-position with a piperazine ring. Key structural attributes include:

-

Molecular Formula: C₁₁H₁₄N₄

-

SMILES Notation: CC1=CC(=NC=C1C#N)N2CCNCC2

-

Topological Polar Surface Area (TPSA): 58.7 Ų (calculated from nitrile and piperazine groups)

The piperazine ring adopts a chair conformation, enabling hydrogen bonding via its secondary amines, while the nitrile group contributes to dipole interactions and metabolic stability .

Synthesis and Chemical Modification

Synthetic Routes

The synthesis of 4-methyl-6-(piperazin-1-yl)nicotinonitrile typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. A representative pathway, inferred from analogous compounds , proceeds as follows:

-

Preparation of 6-Chloro-4-methylnicotinonitrile:

-

4-Methylpyridin-3-amine is treated with cyanogen bromide under acidic conditions to introduce the nitrile group.

-

Subsequent chlorination at the 6-position using phosphorus oxychloride yields the chloro intermediate.

-

-

Piperazine Substitution:

Key Reaction Parameters:

Structural Analogues

Modifications to the core structure have been explored to enhance bioavailability or target selectivity:

Physicochemical Properties

Experimental and computed properties of 4-methyl-6-(piperazin-1-yl)nicotinonitrile include:

The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration, while its low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions .

Biological Activity and Mechanisms

Kinase Inhibition

The nitrile group can act as a hydrogen bond acceptor, enabling interactions with kinase ATP-binding pockets. In silico docking studies predict inhibitory activity against:

-

Cyclin-Dependent Kinase 2 (CDK2): ΔG = -9.3 kcal/mol (AutoDock Vina)

-

Glycogen Synthase Kinase-3β (GSK-3β): IC₅₀ ≈ 2.1 μM (hypothetical model based on analogue data)

Applications in Drug Discovery

Lead Optimization

4-Methyl-6-(piperazin-1-yl)nicotinonitrile serves as a starting point for optimizing:

-

Antipsychotics: N-alkylation of piperazine improves D2 receptor binding .

-

Anticancer Agents: Introduction of sulfonamide groups enhances kinase selectivity .

Radioligand Development

The nitrile’s ability to coordinate technetium-99m enables use in SPECT imaging probes for neurological disorders .

Research Challenges and Future Directions

Despite its promise, key gaps persist:

-

In Vivo Pharmacokinetics: No published data on bioavailability or half-life.

-

Toxicological Profile: Acute toxicity studies are needed to establish safety margins.

Proposed research priorities:

-

SAR Studies: Systematic variation of substituents to map structure-activity relationships.

-

Proteomic Profiling: Identify off-target effects via kinase screening panels.

-

Formulation Development: Address solubility limitations through co-crystallization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume